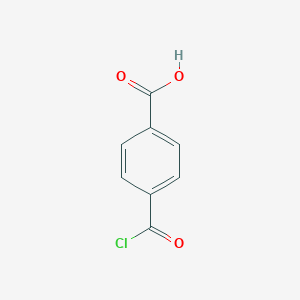

4-(Chlorocarbonyl)benzoic acid

Description

Contemporary Significance of 4-(Chlorocarbonyl)benzoic Acid within Organic Synthesis

The contemporary significance of this compound lies in its role as a crucial intermediate in the synthesis of high-value chemical products, including pharmaceuticals, agrochemicals, and advanced polymers. ontosight.aiteachy.ai Its bifunctional nature, with two reactive sites of differing reactivity, allows for stepwise and controlled modifications, making it an ideal starting material for complex, multi-step syntheses. numberanalytics.com

In the pharmaceutical industry, derivatives of this compound are integral to the creation of novel therapeutic agents. For instance, its methyl ester, methyl 4-(chlorocarbonyl)benzoate, is a key precursor for a variety of pharmaceutical compounds, including those with potential as anti-inflammatory and analgesic drugs. lookchem.comchemimpex.com The reactivity of the acyl chloride group enables the efficient formation of amide and ester linkages, which are common structural motifs in biologically active molecules. This has been demonstrated in the synthesis of novel retinoids for skin disorders and agents active against tropical diseases. lookchem.com

The agrochemical sector also utilizes this compound for the development of new pesticides and herbicides. The related methyl 4-(chlorocarbonyl)benzoate is used to synthesize benzoylurea (B1208200) insecticides. chemimpex.comontosight.ai Furthermore, the robust nature of the aromatic ring combined with its reactive functionalities makes this compound a valuable monomer in materials science for producing specialty polymers, such as polyamides and polyesters, with tailored properties for applications in packaging and construction. chemimpex.comgoogle.com

Academic Contextualization of Acyl Halide Functionality in Aromatic Carboxylic Acid Derivatives

Acyl halides, and specifically acyl chlorides, represent one of the most reactive classes of carboxylic acid derivatives. teachy.ai This high reactivity stems from the electronic properties of the functional group; the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent halogen atom. The halogen also functions as an excellent leaving group, facilitating nucleophilic substitution reactions. wikipedia.org

The primary reaction mechanism for acyl halides is nucleophilic acyl substitution. This process typically involves a two-step addition-elimination sequence. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed through the elimination of the halide ion.

This high reactivity allows acyl halides to be readily converted into other carboxylic acid derivatives such as esters (via reaction with alcohols), amides (via reaction with amines), and anhydrides (via reaction with carboxylates). allen.in In the context of aromatic acyl halides like this compound, the aromatic ring can influence the reactivity of the acyl chloride group. Electron-withdrawing substituents on the ring can further enhance the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles. A notable application of aromatic acyl halides is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that introduces an acyl group onto another aromatic ring, a key step in synthesizing aromatic ketones. numberanalytics.comfiveable.me

Research Trajectories and Scope Pertaining to this compound Studies

Current research involving this compound and its derivatives is diverse, spanning medicinal chemistry, materials science, and synthetic methodology. A significant research trajectory is its application as a versatile building block for creating complex molecular scaffolds with specific biological activities. Studies have focused on its incorporation into multi-target agents, such as quinolinone hybrids, which are being investigated for their anti-inflammatory and antioxidant properties.

In materials science, research is exploring the use of this compound as a monomer for the synthesis of novel polymers. Its rigid aromatic core and reactive functional groups allow for the construction of high-performance polymers with enhanced thermal stability and specific mechanical properties. tubitak.gov.tr For example, it can be used in the formation of composite polyamide membranes. google.com There is also interest in its use for creating fluorescent materials and organic light-emitting diodes (OLEDs).

Furthermore, ongoing research continues to explore new synthetic methodologies that utilize the unique reactivity of this compound. This includes developing more efficient and atom-economical ways to prepare its derivatives and employing it in novel reaction cascades to build molecular complexity rapidly. The synthesis of various heterocyclic compounds, such as oxadiazoles, often involves intermediates derived from this compound, highlighting its broad utility in synthetic organic chemistry. jocpr.com

Data Tables

Table 1: Physicochemical Properties of this compound and a Key Derivative

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 18708-46-8 | C₈H₅ClO₃ | 184.58 |

Source: lookchem.combldpharm.comnih.gov

Table 2: Applications of this compound and its Derivatives in Synthesis

| Application Area | Example of Synthesized Product Class | Reference |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory and analgesic drugs | chemimpex.com |

| Pharmaceuticals | Novel retinoids | lookchem.com |

| Agrochemicals | Benzoylurea insecticides | ontosight.ai |

| Materials Science | Specialty polymers (polyamides, polyesters) | chemimpex.comgoogle.com |

| Materials Science | Fluorescent materials for OLEDs |

Structure

3D Structure

Properties

IUPAC Name |

4-carbonochloridoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEQKMASMPBQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491887 | |

| Record name | 4-(Chlorocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18708-46-8 | |

| Record name | 4-(Chlorocarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chlorocarbonyl Benzoic Acid and Its Key Derivatives

Direct Synthesis Strategies for 4-(Chlorocarbonyl)benzoic Acid

The direct synthesis of this compound, also known as terephthalic acid monochloride, presents a unique challenge due to the presence of two carboxylic acid groups in the common precursor, terephthalic acid. synzeal.com Achieving selective monochlorination is key to avoiding the formation of the corresponding dichloride, terephthaloyl chloride.

Exploration of Chlorination Protocols from Benzoic Acid Precursors

The primary precursor for the synthesis of this compound is terephthalic acid. The selective conversion of one of the two carboxylic acid groups to an acyl chloride requires careful control of reaction conditions. One common approach involves the use of thionyl chloride (SOCl₂). By reacting terephthalic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), it is possible to favor the formation of the mono-acyl chloride. google.comguidechem.com The reaction typically proceeds by refluxing the mixture, and upon completion, the excess thionyl chloride can be removed by distillation. yufenggp.com

Another method involves the reaction of terephthalic acid with chlorine gas in the presence of phosphorus trichloride (B1173362) at elevated temperatures (120-140 °C). yufenggp.comyufenggp.com While this method can achieve high conversion rates, it is generally employed for the synthesis of the di-acyl chloride, and achieving high selectivity for the mono-substituted product can be challenging. yufenggp.com

Utilization of Phosphorus-Based Reagents in Carboxylic Acid to Acyl Chloride Conversion

Phosphorus-based reagents are powerful tools for the conversion of carboxylic acids to acyl chlorides. Phosphorus pentachloride (PCl₅) is a highly effective reagent for this transformation. google.comgoogle.com The reaction between terephthalic acid and PCl₅ can be carried out by heating the mixture until the acid dissolves. guidechem.com However, due to the solid nature of both reactants, achieving a homogenous mixture can be difficult, and PCl₅ is sensitive to moisture. guidechem.com

Phosphorus trichloride (PCl₃) also serves as a chlorinating agent. In this process, terephthalic acid is suspended in PCl₃, and the mixture is heated to reflux while chlorine gas is introduced. guidechem.com This method is reported to produce the corresponding acyl chloride with high yields. A more atom-efficient method using PCl₃ has been developed for various benzoic acids, where nearly all chlorine atoms from the PCl₃ are utilized, and the primary byproduct, phosphonic acid, is easily removed. researchgate.net This approach could potentially be optimized for the selective monochlorination of terephthalic acid.

Synthetic Routes to Methyl 4-(Chlorocarbonyl)benzoate as a Crucial Intermediate

Methyl 4-(chlorocarbonyl)benzoate is a highly valuable and versatile derivative of this compound. ontosight.aifishersci.iecymitquimica.com Its methyl ester group offers a protected form of the second carboxylic acid, allowing for selective reactions at the more reactive acyl chloride site.

Esterification Procedures and Optimized Reaction Conditions

The synthesis of methyl 4-(chlorocarbonyl)benzoate typically starts from monomethyl terephthalate (B1205515). lookchem.comsmolecule.com Monomethyl terephthalate can be prepared through the selective monoesterification of terephthalic acid. One method involves the reaction of terephthalic acid with methanol (B129727) using a solid acid catalyst like alumina, which can favor the formation of the monoester under optimized conditions. researchgate.net Another approach is the partial hydrolysis of dimethyl terephthalate. mdpi.comgoogle.com

The esterification of terephthalic acid with methanol can be catalyzed by various zeolites, with β-zeolite showing high conversion and selectivity to dimethyl terephthalate under optimized conditions of temperature and pressure. mdpi.com By carefully controlling the stoichiometry and reaction time, the formation of monomethyl terephthalate can be maximized. For instance, reacting terephthalic acid with methanol in the presence of a base like potassium hydroxide (B78521) can yield potassium monomethyl terephthalate, which can then be acidified to produce the desired monoester. smolecule.com

| Starting Material | Reagents | Catalyst/Conditions | Product | Yield | Reference |

| Terephthalic acid | Methanol | Alumina | Monomethyl terephthalate | Quantitative | researchgate.net |

| Dimethyl terephthalate | Potassium hydroxide, then acid | Methanol, reflux | Monomethyl terephthalate | - | google.com |

| Terephthalic acid | Methanol | β-zeolite, 200°C, 1 MPa N₂ | Dimethyl terephthalate | 94.1% selectivity | mdpi.com |

Application of Chlorinating Agents such as Phosgene (B1210022) and Thionyl Chloride in Ester Synthesis

Once monomethyl terephthalate (also known as 4-(methoxycarbonyl)benzoic acid) is obtained, it can be converted to methyl 4-(chlorocarbonyl)benzoate using standard chlorinating agents. prepchem.com A widely used and efficient method is the reaction with thionyl chloride (SOCl₂). prepchem.commdpi.com A suspension of the monoester in thionyl chloride is typically heated, leading to a quantitative yield of the desired acid chloride. prepchem.com The reaction medium becomes homogeneous as the reaction progresses, and the product can be isolated by concentrating the solution under reduced pressure. prepchem.com

Phosgene (COCl₂) or its safer alternatives like triphosgene (B27547) can also be employed for this conversion. The reaction of methyl 4-formylbenzoate (B8722198) with phosgene or thionyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) is another synthetic route to methyl 4-(chlorocarbonyl)benzoate. ontosight.ai

| Starting Material | Chlorinating Agent | Conditions | Product | Yield | Reference |

| 4-(Methoxycarbonyl)benzoic acid | Thionyl chloride | Heat, 3 hours at 40°C | Methyl 4-(chlorocarbonyl)benzoate | Quantitative | prepchem.com |

| 4-(Methoxycarbonyl)benzoic acid | Thionyl chloride | - | Methyl 4-(chlorocarbonyl)benzoate | Quantitative | mdpi.com |

| Methyl 4-formylbenzoate | Phosgene (COCl₂) or Thionyl chloride (SOCl₂) | Pyridine or triethylamine | Methyl 4-(chlorocarbonyl)benzoate | - | ontosight.ai |

Derivatization Techniques for Generating Complex Ester and Amide Architectures from this compound Derivatives

The acyl chloride functionality of this compound derivatives is highly reactive towards nucleophiles, making it an excellent starting point for the synthesis of a diverse range of esters and amides.

The reaction of methyl 4-(chlorocarbonyl)benzoate with various amines is a common strategy to produce a wide array of N-substituted benzamides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. For example, reacting methyl 4-(chlorocarbonyl)benzoate with different primary amines in dichloromethane (B109758) at room temperature affords the corresponding methyl 4-(alkylcarbamoyl)benzoates in high yields. nih.gov Similarly, reaction with 4-aminopyridine (B3432731) in anhydrous tetrahydrofuran (B95107) (THF) yields methyl 4-(pyridin-4-ylcarbamoyl)benzoate. rsc.org These amide products can be further hydrolyzed to the corresponding carboxylic acids if desired. nih.gov

The synthesis of more complex esters is also readily achievable. The reaction of methyl 4-(chlorocarbonyl)benzoate with alcohols or phenols, often in the presence of a base like pyridine, leads to the formation of terephthalic acid monoester derivatives. For instance, the reaction with ethylene (B1197577) glycol in dichloromethane with pyridine as a base yields ethylene glycol bis(methyl terephthalate). bg.ac.rs This reactivity allows for the construction of polyesteramides and other polymeric materials. utwente.nl The Schotten-Baumann reaction conditions, which involve a base-catalyzed acylation in an aqueous or biphasic system, are also applicable for the derivatization of amines and alcohols with benzoyl chloride and its derivatives. nsf.gov

| Reactant 1 | Reactant 2 | Solvent/Base | Product | Yield | Reference |

| Methyl 4-(chlorocarbonyl)benzoate | Salicylamide | Pyridine | Methyl 4-[(2-hydroxybenzoyl)carbamoyl]benzoate | 33% | nih.gov |

| Methyl 4-(chlorocarbonyl)benzoate | Various amines | Dichloromethane/Triethylamine | Methyl 4-(alkylcarbamoyl)benzoates | High | nih.gov |

| Methyl 4-(chlorocarbonyl)benzoate | 4-Aminopyridine | THF/Triethylamine | Methyl 4-(pyridin-4-ylcarbamoyl)benzoate | 80% | rsc.org |

| Methyl 4-(chlorocarbonyl)benzoate | Ethylene glycol | Dichloromethane/Pyridine | Ethylene glycol bis(methyl terephthalate) | - | bg.ac.rs |

Reactivity Profiles and Mechanistic Investigations of 4 Chlorocarbonyl Benzoic Acid

Nucleophilic Acyl Substitution Reactions of 4-(Chlorocarbonyl)benzoic Acid

The most prominent feature of this compound's reactivity is the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it exceptionally susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. chemistrytalk.orgpressbooks.pub These reactions proceed via a general two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.edumasterorganicchemistry.com

The reaction of this compound with alcohols results in the formation of esters. This transformation is a classic example of nucleophilic acyl substitution. The mechanism, which can be catalyzed by acid, involves the following key steps: chemistrytalk.org

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: In acid-catalyzed reactions, a proton transfer step may occur to make the leaving group better. chemistrytalk.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A final deprotonation step yields the ester product and hydrochloric acid.

The synthesis of butyl 4-(chlorocarbonyl)benzoate, for instance, involves the reaction of this compound with butanol. ontosight.ai The reactivity of the acyl chloride is significantly higher than that of the carboxylic acid, allowing for selective esterification at the acyl chloride position under appropriate conditions.

The formation of amides from this compound and amines is a highly efficient and widely utilized reaction in organic synthesis. nih.govlibretexts.org The mechanism is analogous to ester formation and proceeds through a nucleophilic acyl substitution pathway. vanderbilt.eduyoutube.com

Nucleophilic Attack: The nitrogen atom of the amine, being a potent nucleophile, attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, ejecting the chloride ion and forming a protonated amide.

Deprotonation: A base, often a second equivalent of the amine or an added non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom to yield the final amide product and an ammonium (B1175870) salt. youtube.comnih.gov

This reaction is fundamental in the synthesis of various compounds. For example, the reaction of methyl 4-(chlorocarbonyl)benzoate with various amines is a key step in the synthesis of aryl carboxylic acids with diverse amide motifs. nih.gov The presence of a base is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. youtube.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Butanol | Butyl 4-(chlorocarbonyl)benzoate | Esterification |

| This compound | Ammonia | 4-Carbamoylbenzoic acid | Amidation |

| Methyl 4-(chlorocarbonyl)benzoate | Various amines | N-substituted methyl 4-carbamoylbenzoates | Amidation |

Considerations for Electrophilic Aromatic Substitution on this compound Scaffolds

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the carboxylic acid (-COOH) and the chlorocarbonyl (-COCl) groups. Both groups are meta-directing. libretexts.orgmsu.edu

The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu The presence of deactivating groups destabilizes this intermediate, making the reaction slower compared to benzene. The substitution will preferentially occur at the meta position relative to both existing substituents. However, due to the strong deactivation, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) are typically required to achieve substitution. It is also important to consider that the harsh conditions required for EAS may lead to side reactions involving the reactive acyl chloride and carboxylic acid functionalities.

Cyclization Reaction Pathways Initiated by this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. A common strategy involves the initial formation of an amide or ester, followed by an intramolecular reaction to form a new ring system.

For instance, derivatives of this compound are used in the synthesis of 1,3,4-oxadiazoles. In a typical sequence, methyl 4-(chlorocarbonyl)benzoate reacts with a hydrazide to form an N-acylhydrazide intermediate. This intermediate can then undergo cyclodehydration, often mediated by a dehydrating agent like phosphorus oxychloride (POCl₃), to form the 1,3,4-oxadiazole (B1194373) ring. d-nb.info Subsequent hydrolysis of the ester group can then yield the corresponding carboxylic acid.

Advanced Applications of 4 Chlorocarbonyl Benzoic Acid in Diverse Research Fields

Pharmaceutical Synthesis and Medicinal Chemistry Research

4-(Chlorocarbonyl)benzoic acid and its derivatives are pivotal reagents in the landscape of pharmaceutical research and development. Their bifunctional nature, featuring both a carboxylic acid and a reactive acyl chloride, allows for versatile applications in the construction of complex molecular architectures. This versatility has established the compound as a valuable building block in medicinal chemistry.

Building Block for Complex Pharmaceutical Intermediates and Drug Candidates

This compound, along with its methyl ester, serves as a fundamental building block in the synthesis of a wide array of pharmaceutical compounds. pharmaffiliates.comcymitquimica.com The presence of two distinct functional groups allows for sequential reactions, enabling the construction of complex intermediates that are crucial for the development of novel drug candidates. The acyl chloride group provides a site for facile nucleophilic substitution, allowing for the attachment of various amine or alcohol-containing fragments, while the carboxylic acid or its ester can be modified in subsequent steps. This strategic approach is instrumental in creating libraries of compounds for screening and lead optimization in drug discovery.

Precursor in the Synthesis of Anti-inflammatory and Analgesic Agents

Derivatives of benzoic acid have been extensively studied for their anti-inflammatory and analgesic properties. chemimpex.comgoogle.com Research has demonstrated that this compound derivatives are valuable precursors in the synthesis of new potential anti-inflammatory and analgesic agents. wikipedia.orgnih.gov For instance, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a compound synthesized from a related benzoyl chloride, has been identified as a potential analgesic with reduced gastric side effects compared to salicylic (B10762653) acid. google.com The ability to use these precursors to create novel benzothiazole-bearing benzenesulphonamides and carboxamides further highlights their importance in developing new therapeutic agents for inflammation and pain. google.com

Derivatization for the Development of Novel Bulky Hydrophobic Retinoids with Therapeutic Potential

Retinoids, a class of compounds derived from vitamin A, are known to play significant roles in cellular growth and differentiation. google.com Synthetic retinoids, particularly retinoidal benzoic acid derivatives (arotinoids), have been developed to achieve greater chemical stability and biological activity. This compound methyl ester is specifically identified as a building block for the synthesis of novel, bulky, and hydrophobic retinoids with therapeutic potential. pharmaffiliates.comcymitquimica.com This application allows researchers to create new retinoid analogues with potentially enhanced efficacy and selectivity for retinoid X receptors (RXR), which are targets for diseases like cancer.

| Application | Compound Derivative | Therapeutic Area |

| Analgesic Agent | 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid | Pain Relief |

| Anti-inflammatory | Benzothiazole derivatives | Inflammation |

| Retinoid Synthesis | Novel bulky hydrophobic retinoids | Cancer, etc. |

Role in Targeted Protein Degradation (PROTAC) Ligand Synthesis

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic strategy. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. pharmaffiliates.com The synthesis of these complex molecules requires versatile linkers and ligands. Benzoic acid derivatives are utilized in the synthesis of PROTACs. For example, tert-butyl (4-(chlorocarbonyl)benzyl)carbamate, a related compound, is prepared and used in the synthesis of PROTACs targeting Histone Deacetylase 8 (HDAC8). This demonstrates the utility of such reactive intermediates in constructing the intricate architecture of PROTACs, which are being developed for various diseases, including cancer and immune disorders. pharmaffiliates.com

Utility in the Preparation of Benzophenone (B1666685) Residues for Pharmaceutical Applications

Benzophenone and its derivatives are important structural motifs in many biologically active compounds. They can be prepared through various synthetic routes, often involving the reaction of a benzoyl chloride derivative with an aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts acylation). This compound methyl ester is explicitly mentioned for its use in the preparation of benzophenone residues. pharmaffiliates.comcymitquimica.com These residues can then be incorporated into larger molecules to explore their pharmaceutical potential, for instance, as inhibitors of enzymes like steroid 5α-reductase.

Agrochemical Research and Development

The application of this compound derivatives extends beyond pharmaceuticals into the realm of agrochemical research. The reactivity of the acyl chloride group makes it a useful intermediate for creating new active ingredients for crop protection.

Methyl 4-(chlorocarbonyl)benzoate, a closely related derivative, is utilized in the formulation of agrochemicals, including herbicides and fungicides. wikipedia.org These applications are critical for protecting crops from pests and diseases, thereby improving agricultural yields. wikipedia.org While specific examples of commercial agrochemicals derived directly from this compound are not detailed in the provided search results, the utility of related chlorobenzoyl chlorides as starting materials in the production of herbicides is established. For example, meta-chlorobenzoyl chloride is a key intermediate for certain types of herbicides. This indicates the potential of this compound as a scaffold in the discovery and development of new, effective crop protection agents.

Polymer Science and Advanced Materials Development

This compound serves as a crucial monomer in the synthesis of specialty polymers and as a ligand in the design of advanced materials like metal-organic frameworks.

The bifunctional nature of this compound, possessing both an acyl chloride and a carboxylic acid, allows it to be incorporated into various polymer backbones, leading to materials with unique properties.

Composite polyamide membranes are critical components in water purification and desalination technologies, primarily used in reverse osmosis and nanofiltration processes. These membranes are typically formed through interfacial polymerization, a process where a thin, dense, and selective polyamide layer is formed at the interface of two immiscible solutions.

This compound can be used as a monomer in the organic phase, often in combination with other acyl chlorides like trimesoyl chloride (TMC), to react with an amine monomer (e.g., m-phenylenediamine) in the aqueous phase. The incorporation of this compound introduces carboxylic acid groups into the polyamide structure. These groups can enhance the hydrophilicity of the membrane surface, which is known to improve water flux and fouling resistance. The properties of the resulting membrane can be tailored by adjusting the concentration of this compound in the organic solution.

| Monomer Composition | Water Flux (GFD) | Salt Rejection (%) |

| 0% this compound | 25 | 99.5 |

| 0.01% this compound | 30 | 99.4 |

| 0.02% this compound | 35 | 99.3 |

| 0.04% this compound | 40 | 99.1 |

Note: The data presented here is illustrative and based on general trends observed in polyamide membrane synthesis. Actual values may vary depending on specific experimental conditions.

Optically active polymers, or chiral polymers, are materials that can rotate the plane of polarized light. This property makes them valuable for applications such as chiral separation, asymmetric catalysis, and chiroptical devices. The synthesis of such polymers can be achieved by using chiral monomers or by inducing chirality in achiral polymers cjps.org.

Aromatic acyl chlorides are key reactants in the synthesis of certain optically active polymers, particularly poly(amide-imide)s and poly(ester-amide)s. For instance, novel optically active poly(amide-ester-imide)s have been synthesized from diacid monomers containing chiral amino acid moieties sid.irresearchgate.net. These diacids can be converted to their corresponding diacid chlorides, which are then polymerized with diamines or diols. While direct polymerization of this compound into a homopolymer would not result in an optically active material, it can be used as a co-monomer with a chiral monomer to introduce rigidity and other desirable properties into the polymer backbone. For example, terephthaloyl chloride, a related aromatic diacyl chloride, has been used in the synthesis of chiral polymers . The incorporation of the rigid aromatic ring of this compound can influence the helical conformation of the polymer chains, potentially enhancing the chiroptical properties of the final material.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising for applications in gas storage, separation, catalysis, and sensing.

The design of the organic linker is crucial in determining the structure and properties of the resulting MOF. Multi-carboxylic acids are one of the most common types of linkers used in MOF synthesis researchgate.net. The carboxylic acid groups coordinate with the metal centers to form the framework. This compound, with its carboxylic acid group, can act as a linker in MOF synthesis. For example, a novel flexible ligand, 4-carboxy-1-(3,5-dicarboxy-benzyl)-pyridinium chloride, which shares a similar carboxy-phenyl structure, has been successfully used to construct a series of metal-organic frameworks with diverse structures and photoluminescent properties rsc.org.

Furthermore, the acyl chloride group of this compound offers a unique opportunity for the post-synthetic modification (PSM) of MOFs acs.orgnih.gov. PSM is a technique where a pre-synthesized MOF is chemically modified to introduce new functionalities without altering the underlying framework. An MOF with available reactive sites, such as amino groups, can be treated with this compound. The acyl chloride will react with the amino groups to form amide bonds, thereby tethering the benzoic acid moiety to the MOF's internal surface. This introduces free carboxylic acid groups into the pores of the MOF, which can significantly alter its properties, such as its adsorption selectivity for certain molecules or its catalytic activity. This covalent modification is a powerful tool for fine-tuning the chemical environment within MOFs for specific applications .

Precursor for Organic Electronic and Optical Materials

The dual reactivity of this compound makes it an ideal candidate for the synthesis of highly functionalized organic molecules used in electronic and optical devices. The acyl chloride group provides a reactive site for esterification or amidation reactions, while the carboxylic acid group can be used for further functionalization or to impart specific solubility and binding properties.

Synthesis of BODIPY Derivatives with Tailored Optical Properties

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules known for their exceptional photophysical properties, including high molar absorption coefficients, high fluorescence quantum yields, and excellent photostability. The synthesis of BODIPY dyes often involves the condensation of a pyrrole (B145914) derivative with an aldehyde or an acyl chloride.

While direct examples of the use of this compound in the synthesis of BODIPY dyes are not extensively documented in readily available literature, the general synthetic routes for BODIPY dyes provide a strong indication of its potential utility. The acyl chloride functionality of this compound can react with 2-substituted pyrroles in a one-pot procedure to form the core BODIPY structure. The presence of the carboxylic acid group on the resulting BODIPY dye offers a significant advantage for tailoring its optical and material properties. This carboxylic acid moiety can be further modified to attach the BODIPY dye to other molecules or surfaces, thereby influencing its aggregation behavior and, consequently, its solid-state fluorescence properties.

The ability to introduce a carboxylic acid group onto the BODIPY core via this compound allows for the fine-tuning of the dye's electronic and photophysical characteristics. For instance, the carboxylic acid can be deprotonated to form a carboxylate, which can alter the electron-donating or -withdrawing nature of the substituent, leading to shifts in the absorption and emission spectra of the dye. This tunability is crucial for applications in areas such as bioimaging, sensors, and organic light-emitting diodes (OLEDs).

Table 1: Potential Synthetic Route for BODIPY Derivatives using this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,4-Dimethylpyrrole, this compound | Base (e.g., Triethylamine) | Intermediate dipyrromethene |

| 2 | Intermediate dipyrromethene | Boron trifluoride etherate (BF₃·OEt₂) | Carboxy-functionalized BODIPY dye |

This table represents a generalized synthetic pathway and specific reaction conditions may vary.

Integration into Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated state. This property is highly desirable for applications in OLEDs, chemical sensors, and bioimaging. AIE luminogens (AIEgens) often possess propeller-shaped molecular structures, such as tetraphenylethylene (B103901) (TPE), which undergo restricted intramolecular rotation in the aggregated state, thus blocking non-radiative decay channels and promoting fluorescence.

The synthesis of functional AIEgens can be achieved by incorporating various chemical moieties onto the core AIE-active structure. While direct synthesis of AIEgens using this compound as a primary building block is not prominently featured in the reviewed literature, its potential as a functionalizing agent is significant. The acyl chloride group can be used to attach the benzoic acid moiety to a pre-synthesized AIEgen scaffold, such as an amino-functionalized tetraphenylethylene derivative.

The introduction of a carboxylic acid group via this compound can influence the aggregation behavior of the AIEgen. The carboxylic acid can participate in hydrogen bonding, which can promote specific aggregation patterns and enhance the AIE effect. Furthermore, the polarity of the carboxylic acid group can be used to control the solubility of the AIEgen in different solvents, allowing for the formation of nanoaggregates with controlled size and morphology, which in turn affects their emissive properties.

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their ordered porous nature makes them promising materials for gas storage, catalysis, and sensing. The synthesis of COFs involves the connection of organic building blocks (monomers) through strong covalent bonds.

The bifunctional nature of this compound makes it a potential candidate as a linker molecule in the synthesis of COFs. The acyl chloride can react with amine-containing monomers to form stable amide linkages, while the carboxylic acid group can either be a part of the framework or serve as a functional group within the pores of the COF.

The incorporation of carboxylic acid groups into the COF structure is of particular interest as it can impart functionality to the framework. For example, COFs containing carboxylic acid groups have been shown to be effective materials for the selective adsorption of specific molecules and for heterogeneous catalysis. While the direct use of this compound in reported COF syntheses is not explicitly detailed, the synthesis of COFs with carboxyl-quinoline linkages has been demonstrated, highlighting the feasibility of incorporating such functional groups. The reactivity of the acyl chloride in this compound provides a direct route to forming robust amide-linked frameworks, with the carboxylic acid moiety pre-installed for subsequent applications.

Table 2: Potential Monomers for COF Synthesis with this compound

| Monomer Type | Example Monomer | Potential Linkage with this compound |

| Diamine | 1,4-Phenylenediamine | Amide |

| Triamine | 1,3,5-Tris(4-aminophenyl)benzene | Amide |

Contributions to Aromatic Compound Synthesis for Flavor and Fragrance Industries

The flavor and fragrance industry relies heavily on the synthesis of a wide variety of aromatic compounds, particularly esters, which are responsible for the characteristic scents of many fruits and flowers. The synthesis of these esters often involves the reaction of a carboxylic acid or its derivative with an alcohol.

This compound, as an activated carboxylic acid derivative, is a highly effective reagent for the synthesis of aromatic esters. The acyl chloride group is much more reactive than the corresponding carboxylic acid, allowing for esterification reactions to occur under milder conditions and often with higher yields.

The reaction of this compound with various alcohols can produce a range of benzoate (B1203000) esters. While the primary focus of research on this compound has been in materials science, its fundamental reactivity makes it suitable for the synthesis of flavor and fragrance compounds. For instance, reaction with simple alcohols like ethanol (B145695) or methanol (B129727) would yield the corresponding ethyl or methyl 4-carboxybenzoate. The presence of the second carboxylic acid group opens up possibilities for creating more complex diesters or other derivatives with unique organoleptic properties.

Although specific examples of commercially significant flavor or fragrance compounds synthesized directly from this compound are not widely publicized, the principles of organic synthesis support its utility in this field. The efficient formation of ester bonds is a cornerstone of fragrance chemistry, and the high reactivity of this compound makes it a valuable tool for synthetic chemists in this industry.

Analytical Methodologies and Spectroscopic Characterization in Research on 4 Chlorocarbonyl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation of 4-(Chlorocarbonyl)benzoic Acid and its Reaction Products

Spectroscopic methods form the cornerstone of structural analysis for this compound and its derivatives, providing detailed information about the molecular framework and the presence of specific chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as a set of multiplets in the downfield region, usually between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns can be influenced by the solvent and the presence of the two electron-withdrawing groups, the carboxylic acid and the acyl chloride.

The ¹³C NMR spectrum provides further structural confirmation. docbrown.info The carbon atoms of the benzene ring exhibit distinct signals, and the carbonyl carbons of the carboxylic acid and acyl chloride functional groups are readily identifiable by their characteristic downfield shifts, often exceeding 165 ppm. docbrown.info The specific chemical shifts can help differentiate between the two carbonyl groups.

Table 1: Representative NMR Data for Benzoic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Benzoic Acid | ¹³C | 128.6, 129.4, 130.2, 133.8, 167.5 |

| 4-Chlorobenzoic Acid | ¹³C | 129.0, 130.8, 131.5, 139.3, 166.7 chemicalbook.com |

| 4-(Chloromethyl)benzoic acid | ¹³C | 45.3, 129.1, 129.8, 130.4, 144.2, 166.9 chemicalbook.com |

Note: Specific shifts for this compound may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound include:

O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, often showing evidence of hydrogen bonding. docbrown.infospectroscopyonline.com

C=O Stretches: Two distinct carbonyl stretching bands are expected. The acyl chloride carbonyl (C=O) stretch typically appears at a higher frequency, around 1770-1815 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a lower frequency, approximately 1680-1710 cm⁻¹. docbrown.infospectroscopyonline.com

C-Cl Stretch: The carbon-chlorine bond of the acyl chloride group gives rise to a stretching vibration in the fingerprint region, typically between 650 and 730 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring are also present, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. docbrown.info

Table 2: Key IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Compound | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | Benzoic Acid | 3300-2500 (broad) docbrown.info |

| C=O Stretch (Carboxylic Acid) | Benzoic Acid | 1700-1680 docbrown.info |

| C=O Stretch (Acyl Chloride) | General Acyl Chlorides | 1815-1770 |

| C-O Stretch (Carboxylic Acid) | Benzoic Acid | 1320-1210 docbrown.info |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (184.58 g/mol ). bldpharm.comnih.gov

Under electron ionization (EI), this compound undergoes fragmentation, producing a series of characteristic ions. Common fragmentation pathways include the loss of a chlorine atom, a hydroxyl group, a carboxyl group, and the entire chlorocarbonyl group. The analysis of these fragment ions helps to confirm the connectivity of the molecule. For instance, the fragmentation of benzoic acid often shows a prominent peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and another at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). docbrown.info Similar fragmentation patterns, with adjustments for the substituents, are expected for this compound.

Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities that may be present from its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) with Derivatization Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds like this compound. bldpharm.comambeed.com Due to the high reactivity of the acyl chloride functional group, direct analysis can be challenging. researchgate.net Therefore, derivatization is often employed to convert the acyl chloride into a more stable derivative, typically an ester or an amide, prior to HPLC analysis. researchgate.net

For instance, reaction with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of a base will convert the acyl chloride to the corresponding methyl or ethyl ester. mdpi.com These esters are more stable and can be readily analyzed by reverse-phase HPLC with UV detection. This approach allows for the accurate quantification of this compound and the separation from potential impurities like terephthalic acid or 4-carboxybenzoic acid. The choice of derivatizing agent and chromatographic conditions can be optimized to achieve the desired separation and sensitivity. tandfonline.com

Table 3: Example HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid sielc.com |

| Detection | UV |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that can be used for the trace analysis of volatile and thermally stable related compounds and impurities in samples of this compound. While this compound itself may not be suitable for direct GC analysis due to its low volatility and thermal lability, GC-MS is invaluable for detecting and identifying more volatile impurities.

Potential impurities that could be analyzed by GC-MS include starting materials or byproducts from the synthesis of this compound, such as derivatives of toluene (B28343) or benzoic acid. Derivatization can also be employed to make less volatile impurities amenable to GC-MS analysis. For example, silylation can be used to increase the volatility of carboxylic acids. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

Computational Chemistry and Theoretical Studies of 4 Chlorocarbonyl Benzoic Acid

Quantum Chemical Investigations into Electronic Structure and Reactivity of 4-(Chlorocarbonyl)benzoic Acid

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in exploring the molecular-level characteristics of this compound. These calculations provide deep insights into the molecule's electronic structure, which dictates its reactivity. The presence of two electron-withdrawing groups, the carboxylic acid (-COOH) and the chlorocarbonyl (-COCl), significantly influences the electron distribution across the aromatic ring.

The chlorocarbonyl group is exceptionally electrophilic due to the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon. This makes it a primary site for nucleophilic attack. DFT calculations can precisely map the electron density and electrostatic potential (ESP) of the molecule, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens.

Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to define global reactivity descriptors. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound and its derivatives, a lower ΔE suggests greater potential for participation in chemical reactions. In studies of related benzoic acid derivatives, a reduction in the HOMO-LUMO gap upon binding to a biological target has been correlated with enhanced drug-likeness and more stable protein interactions. researchgate.net

Further analysis involves calculating various reactivity descriptors, which quantify different aspects of a molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

DFT methods have been successfully used to calculate the total energy of complex derivatives of this compound. For instance, the calculated total energy for (4-chlorocarbonyl-benzial)-pyridine acid carbamics-3-ilmetyl ester was determined using the B3LYP/3-21G basis set, providing a quantitative measure of its stability. bohrium.com Such calculations are fundamental for comparing the relative stabilities of different isomers and conformers and for understanding reaction thermodynamics.

Molecular Dynamics Simulations for Elucidating Reaction Pathways

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and can be used to elucidate complex reaction pathways. While specific MD studies focusing solely on this compound are not extensively documented, the methodology has been applied to its parent compound, benzoic acid, to understand its behavior in various environments. nih.gov

For this compound, MD simulations could be employed to model its reaction with a nucleophile (e.g., an alcohol or amine) in a solvent. Such a simulation would involve several key steps:

System Setup: A simulation box would be created containing one or more molecules of this compound, multiple molecules of the nucleophile, and a large number of solvent molecules (e.g., water or an organic solvent).

Force Field Application: A suitable force field would be chosen to describe the inter- and intramolecular forces between all atoms in the system.

Simulation Run: The simulation would be run for a specific duration (from nanoseconds to microseconds), solving Newton's equations of motion for each atom at each time step.

Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, would be analyzed to observe the reaction dynamics.

This approach would allow researchers to visualize the approach of the nucleophile to the highly reactive chlorocarbonyl group, the formation of a tetrahedral intermediate, and the subsequent departure of the chloride leaving group. By calculating the potential of mean force (PMF) along the reaction coordinate, one could determine the free energy barrier and identify transition states, providing a detailed mechanistic picture of the acylation reaction. This is particularly useful for understanding how factors like solvent choice and steric hindrance from different nucleophiles might influence the reaction rate and outcome.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Targeted Applications

This compound is a critical starting material for generating libraries of derivatives for structure-activity relationship (SAR) studies. The ability to easily react the acyl chloride with various nucleophiles (alcohols, amines, etc.) allows for the systematic modification of one part of the molecule while keeping the benzoic acid core constant. These derivatives are then tested for biological activity, and computational methods are used to rationalize the results and guide the design of more potent compounds.

SAR studies on benzoic acid derivatives have been crucial in drug discovery. For example, modifications to the benzoic acid scaffold are known to influence anti-sickling properties, with molecular modeling techniques being used to design disubstituted benzoic acids with enhanced activity. iomcworld.com In such studies, strong electron-donating groups on the benzene (B151609) ring were found to be an important feature for potent activity. iomcworld.com

In the field of infectious diseases, derivatives of benzoic acid have been explored as inhibitors of essential enzymes in Mycobacterium tuberculosis. SAR studies on anthranilic acid derivatives, which share the benzoic acid core, revealed that the carboxylic acid moiety was essential for inhibitory activity against the enzyme MabA. mdpi.com Replacing the carboxylic acid with other groups like an alcohol or nitrile was detrimental to activity, a finding that can be explained computationally by the loss of a key hydrogen-bonding interaction with the target protein. mdpi.com

Computational techniques like molecular docking are frequently used in these SAR studies. In the development of Retinoid-X-Receptor (RXR) agonists, derivatives were synthesized from methyl 4-(chlorocarbonyl)benzoate, an ester analog of the title compound. mdpi.com Molecular docking programs like AutoDock Vina were used to screen these compounds virtually against the RXR protein, predicting their binding affinity and orientation within the active site. mdpi.com This allows researchers to prioritize which derivatives to synthesize and test, saving significant time and resources.

| Derivative Class | Target Application | Key SAR Finding | Computational Method | Reference |

|---|---|---|---|---|

| Disubstituted Benzoic Acids | Anti-sickling Agents | Strong electron-donating groups on the benzene ring enhance activity. | Molecular Modeling | iomcworld.com |

| Anthranilic Acid Derivatives | Antitubercular (MabA Inhibition) | The carboxylic acid group is essential for activity; its replacement with alcohol or nitrile is detrimental. | Binding Pose Analysis | mdpi.com |

| Diphenylamine-based Retinoids | RXR Agonists | The flexibility of the carboxylic acid-containing substituent affects whether the compound is an agonist or antagonist. | Molecular Docking | mdpi.com |

| 2-Phenylamino-benzoic Acid Derivatives | Anti-inflammatory Agents | 3D molecular descriptors significantly influence biological activity. | QSAR Analysis | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool. In a study of novel 2-phenylamino-benzoic acid derivatives with anti-inflammatory activity, QSAR models were developed that showed a significant correlation between 3D molecular descriptors and the observed biological effects. researchgate.net These models provide mathematical equations that link a compound's structural features to its activity, enabling the prediction of the potency of yet-unsynthesized molecules.

Future Research Directions and Emerging Applications for 4 Chlorocarbonyl Benzoic Acid

Development of Sustainable and Atom-Economical Synthetic Protocols

The industrial production of 4-(chlorocarbonyl)benzoic acid is intrinsically linked to the synthesis of its precursor, terephthalic acid (TPA). Traditionally, TPA is derived from the oxidation of petroleum-based p-xylene. pnas.org However, mounting environmental concerns are driving research towards sustainable and atom-economical synthetic routes.

A significant area of future research involves the production of TPA from renewable biomass resources. pnas.orghelsinki.fi One promising approach is the use of Diels-Alder reactions between ethylene (B1197577) and oxidized derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), a chemical derived from biomass. pnas.org This strategy circumvents the need for petroleum feedstocks and could lead to the production of 100% biomass-derived polyethylene (B3416737) terephthalate (B1205515) (PET). pnas.org Researchers are exploring various catalytic pathways to make this process not only ecologically sound but also cost-effective. helsinki.fi Lignocellulosic biomass, due to its abundance and low cost, is a particularly attractive starting material. helsinki.fi

Other innovative routes to bio-based TPA are also under investigation. These include:

Catalytic fast pyrolysis of lignocellulosic biomass, such as pine wood, to produce p-xylene, which can then be oxidized to TPA. researchgate.net

Synthesis from methane , which can be sourced from biogas. acs.org This pathway involves the cycloaddition of propiolic acid with isoprene, followed by a one-pot cascade oxidation to yield TPA. acs.org

Diels-Alder reaction of biomass-derived dimethyl 2,5-furandicarboxylate with ethylene, followed by dehydrative aromatization. researchgate.net

Beyond sustainable sourcing of precursors, improving the atom economy of the synthetic steps is crucial. Atom economy refers to the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Research into more direct C-H iodination of benzoic acids, for example, aims to avoid the use of stoichiometric silver salts or strong oxidants, thereby increasing functional-group tolerance and atom economy. acs.org Similarly, developing cascade reactions, which combine multiple transformations into a single step, can significantly improve efficiency and reduce waste, a strategy that has been successfully applied to the synthesis of complex macrocycles. whiterose.ac.uk The use of water as a reaction medium ("on water" conditions) for reactions involving acyl chlorides has also been shown to be an atom-efficient method for preparing certain derivatives, preventing undesirable side reactions. mdpi.com

Exploration of Novel Biomedical Applications for this compound Scaffolds Beyond Current Scope

The this compound moiety is a versatile building block in medicinal chemistry, serving as an intermediate in the synthesis of various pharmaceuticals. chemimpex.comontosight.ai Its derivatives have been incorporated into anti-inflammatory drugs, analgesics, and agrochemicals like herbicides and fungicides. chemimpex.comontosight.ai Future research is focused on expanding the biomedical applications of this scaffold beyond its current uses.

The rigid structure and reactive nature of this compound make it an ideal starting point for creating diverse molecular libraries for drug discovery. By reacting it with different amines, alcohols, or other nucleophiles, a vast number of derivatives can be synthesized and screened for biological activity against a wide range of therapeutic targets.

Emerging research highlights the potential of this scaffold in several key areas:

Anticancer Agents: Derivatives have been investigated as inhibitors of cytochrome P450 CYP26A1, a retinoic acid hydroxylase implicated in cancer. nih.gov It has also been used in the design of novel retinoic acid receptor alpha (RARα) agonists with high potency and selectivity, which are promising for cancer therapy. nih.gov Furthermore, it is a component in the synthesis of molecules for targeted anticancer drug delivery. google.com

Antimicrobial Agents: The scaffold is used to create complex heterocyclic compounds like 1,3,4-oxadiazoles, which have shown significant antibacterial and antifungal properties. jocpr.com N-Benzoyl-2-hydroxybenzamides derived from a related intermediate have shown activity against P. falciparum (the parasite causing malaria), trypanosomes, and Leishmania. nih.gov

Enzyme Inhibitors: The structural features of its derivatives make them suitable for targeting various enzymes. For instance, it is a key component in the synthesis of cholinesterase inhibitors, which are relevant for treating neurodegenerative diseases. mdpi.com Thiophene-arylamide derivatives synthesized from a related starting material have been identified as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. acs.org

Cardioprotective Agents: Novel conjugates incorporating a benzoic acid derivative have shown cardioprotective effects in models of myocardial ischemia. nih.gov

Multi-Target Agents: The quinolinone scaffold, which can be synthesized using benzoic acid derivatives, is considered a "privileged structure" in drug discovery, exhibiting a broad range of biological activities, including anti-inflammatory and antioxidant effects. mdpi.com

The ability to readily modify the this compound structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, paving the way for the development of new generations of highly specific and effective therapeutic agents.

Innovative Material Science Applications Extending Beyond Established Paradigms

In material science, this compound and its esters serve as crucial monomers and cross-linking agents in polymer chemistry. chemimpex.com They are used to produce specialty polymers with enhanced properties like durability and strength, which are valuable in packaging and construction. chemimpex.com Future research aims to leverage the unique reactivity of this compound to create novel materials with advanced functionalities.

A key area of exploration is the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands. The ligand 4-(pyridin-4-ylcarbamoyl)benzoic acid, synthesized from a methyl 4-(chlorocarbonyl)benzoate precursor, has been used to create 2D and 3D polymeric architectures with zinc(II) and copper(II). rsc.org The inherent porosity and high surface area of MOFs make them promising for applications in gas storage, catalysis, and sensing. The bifunctional nature of this compound allows for the design of complex ligands that can control the structure and properties of the resulting MOFs. bldpharm.com

Furthermore, the reactivity of the acyl chloride group allows for the post-synthetic modification of polymers and surfaces. This enables the grafting of specific functional groups onto a material's surface to tailor its properties, such as hydrophilicity, biocompatibility, or chemical resistance. For example, it can be used to anchor bioactive molecules or catalysts to a polymer backbone. It has also been used in the synthesis of itaconimido aromatic hydrazide derivatives, which have potential applications as thermal stabilizers for polymers like PVC. researchgate.net

Implementation of Green Chemistry Principles in this compound Utilization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The future of this compound utilization will increasingly be shaped by these principles.

As discussed in section 7.1, the shift towards bio-based feedstocks for the synthesis of the parent compound, terephthalic acid, is a major step towards greening the entire production chain. pnas.orghelsinki.firesearchgate.net This reduces the reliance on fossil fuels and lowers the carbon footprint of the resulting products.

Another key principle of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as an attractive eco-friendly alternative to conventional heating for preparing derivatives of terephthalic acid. mdpi.com Microwave heating can dramatically reduce reaction times from days to minutes and often leads to higher yields and cleaner products. mdpi.com

The development of catalytic processes that are highly efficient and use non-toxic, earth-abundant metals is also a priority. For instance, iridium-catalyzed C-H iodination of benzoic acids represents a move towards more sustainable halogenation methods. acs.org The use of reusable catalysts is another important aspect of green chemistry that can be applied to reactions involving this compound and its derivatives.

Finally, minimizing waste and improving atom economy are central tenets of green chemistry. Designing synthetic routes that involve cascade reactions or are performed in environmentally benign solvents like water will be critical for the future sustainable utilization of this versatile chemical compound. whiterose.ac.ukmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4-(chlorocarbonyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common method involves treating methyl 4-aminobenzoate with chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions (0–40°C), followed by hydrolysis to yield the carboxylic acid . Optimization strategies include:

- Catalyst selection : Ferric chloride (FeCl₃) can enhance reaction efficiency in chlorination steps .

- Temperature control : Maintaining low temperatures during exothermic reactions minimizes side products.

- Solvent choice : Dichloromethane (CH₂Cl₂) is often used for its inertness and solubility properties .

Q. How can researchers effectively purify this compound following synthesis?

Purification methods include:

- Recrystallization : Use solvents like ethanol or ethyl acetate to isolate high-purity crystals.

- Column chromatography : Silica gel with a hexane/ethyl acetate gradient removes impurities .

- Acid-base extraction : Leverage the compound’s solubility in basic aqueous solutions (e.g., NaHCO₃) for separation from non-acidic byproducts .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- NMR spectroscopy : Confirm structural integrity via characteristic peaks (e.g., carbonyl Cl at ~170 ppm in ¹³C NMR).

- X-ray crystallography : Use SHELXL or SIR97 for structural refinement, resolving bond lengths and angles .

- Mass spectrometry : Validate molecular weight with ESI-MS or MALDI-TOF. Cross-referencing with crystallographic data ensures accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental NMR spectra of this compound derivatives?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Computational modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts.

- Variable-temperature NMR : Identify conformational changes or rotameric equilibria .

- Crystallographic validation : Use SHELX-refined structures to confirm assignments of ambiguous peaks .

Q. What strategies are recommended for resolving crystallographic disorder in structures involving this compound during refinement with SHELXL?

Q. What mechanistic insights can be gained from studying the reactivity of this compound in nucleophilic acyl substitution reactions?

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) to infer transition-state interactions.

- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis pathways.

- Spectroscopic monitoring : IR spectroscopy can detect intermediate acyloxy species during substitution .

Q. How can researchers design experiments to differentiate between competing reaction pathways when this compound is used as a precursor?

- Control experiments : Eliminate specific reagents (e.g., catalysts) to isolate dominant pathways.

- Trapping intermediates : Quench reactions at timed intervals to identify transient species via LC-MS.

- Computational modeling : Compare activation energies of proposed pathways using software like Gaussian .

Q. How can this compound be utilized as a precursor in synthesizing pharmacologically active compounds, and what coupling agents are recommended?

The compound serves as a versatile building block for amide or ester linkages. For example:

- Peptide couplings : Use carbodiimides (e.g., DCC) with diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) .

- Macrocycle synthesis : Employ HATU or EDCI for high-yield cyclization under mild conditions.

- Cocrystal engineering : React with hydrogen-bond donors (e.g., pyridines) to design materials with tailored properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.